molecular formula C10H11ClF3NO B15048207 (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B15048207
M. Wt: 253.65 g/mol
InChI Key: KJLWQEVHKSRSFF-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of an amino group, a chloro group, and a trifluoromethyl group on the phenyl ring, along with a hydroxyl group on the propanol chain, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-one.

    Reduction: Formation of (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-amine.

    Substitution: Formation of 3-[2-azido-4-(trifluoromethyl)phenyl]propan-1-ol.

Scientific Research Applications

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of an amino group.

Uniqueness

    Structural Features: The combination of an amino group, chloro group, and trifluoromethyl group on the phenyl ring, along with a hydroxyl group on the propanol chain, provides unique reactivity and potential for diverse applications.

    Chirality: The chiral center adds to its uniqueness, making it valuable for enantioselective synthesis and studies.

This detailed article provides a comprehensive overview of (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1

InChI Key

KJLWQEVHKSRSFF-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

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